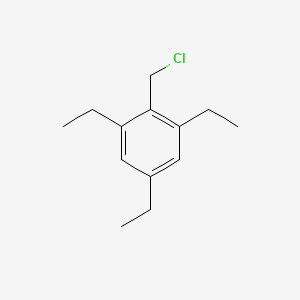2,4,6-Triethylbenzyl chloride
CAS No.:
Cat. No.: VC14135991
Molecular Formula: C13H19Cl
Molecular Weight: 210.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H19Cl |
|---|---|
| Molecular Weight | 210.74 g/mol |
| IUPAC Name | 2-(chloromethyl)-1,3,5-triethylbenzene |
| Standard InChI | InChI=1S/C13H19Cl/c1-4-10-7-11(5-2)13(9-14)12(6-3)8-10/h7-8H,4-6,9H2,1-3H3 |
| Standard InChI Key | NXWILBDICKPUGG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=C(C(=C1)CC)CCl)CC |
Introduction
Synthesis and Manufacturing Processes
Acylation Reaction
The synthesis of 2,4,6-trimethylbenzoyl chloride begins with the acylation of sym-trimethylbenzene (mesitylene) using chloroacetyl chloride in the presence of an acylation catalyst. This exothermic reaction occurs at elevated temperatures (220–380°C), yielding 2,4,6-trimethyl chloroacetophenone as an intermediate .
Haloform Reaction
The intermediate undergoes a haloform reaction with sodium hypochlorite (NaClO) under phase-transfer catalysis (PTC) using quaternary ammonium salts. This step, conducted at 180–280°C, facilitates the oxidation of the methyl ketone to the corresponding carboxylic acid via cleavage of the carbon-carbon bond .
Hydrolysis and Purification
The final hydrolysis step involves neutralizing the reaction mixture with acid, followed by extraction and recrystallization to isolate pure 2,4,6-trimethylbenzoic acid. Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid into the acyl chloride derivative .
Physicochemical Properties
The compound’s physical and chemical properties are summarized below:
Chemical Reactivity and Applications
Acylating Agent
The compound’s primary utility lies in its ability to transfer the mesitoyl group (–CO–C₆H₂(CH₃)₃) to nucleophiles such as amines and alcohols. This reactivity is exploited in synthesizing:
-
Photoinitiators: Derivatives like 2,4,6-trimethylbenzoyl diphenylphosphine oxide are used in UV-curable coatings and inks .
-
Pharmaceutical Intermediates: Key precursor for antihypertensive and antifungal agents .
-
Agrochemicals: Building block for herbicides and insecticides .
Industrial and Research Significance
The patent by CN105622398A highlights advancements in the compound’s synthesis, emphasizing reduced reaction steps and catalyst recyclability compared to traditional methods . Commercial suppliers (e.g., TCI America) offer grades with ≥98.0% purity, validated by gas chromatography (GC) and titration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume